![molecular formula C14H11IO2 B14514241 1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene CAS No. 62594-17-6](/img/structure/B14514241.png)
1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene is an organic compound characterized by the presence of two benzene rings connected via an ethene bridge substituted with iodine and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene typically involves the reaction of iodoethene with dibenzene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where iodoethene is reacted with a dibenzene derivative in the presence of a palladium catalyst, a base, and an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or alkoxy derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates or products that interact with specific biological or chemical targets. The exact molecular targets and pathways depend on the context of its application, such as its use in biological systems or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1,2-Ethanediylbis(oxy)]dibenzene: Similar structure but lacks the iodine atom, leading to different reactivity and applications.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Contains a butadiyne bridge instead of an ethene bridge, resulting in distinct chemical properties.
1,1’-(1,2-Ethanediyl)bis[4-methylbenzene]:
Uniqueness
1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene is unique due to the presence of the iodine atom and the ethene bridge, which confer specific reactivity and potential applications not shared by its similar compounds. The iodine atom, in particular, allows for unique substitution reactions and interactions with other molecules.
Eigenschaften
CAS-Nummer |
62594-17-6 |
|---|---|
Molekularformel |
C14H11IO2 |
Molekulargewicht |
338.14 g/mol |
IUPAC-Name |
(2-iodo-1-phenoxyethenoxy)benzene |
InChI |
InChI=1S/C14H11IO2/c15-11-14(16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-11H |
InChI-Schlüssel |
INCRODBNCKAVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=CI)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



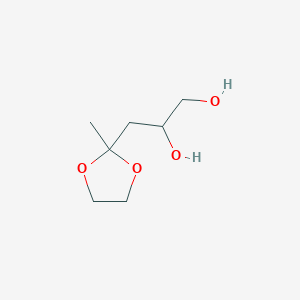
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)


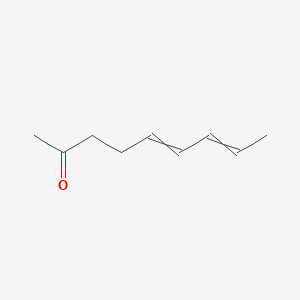
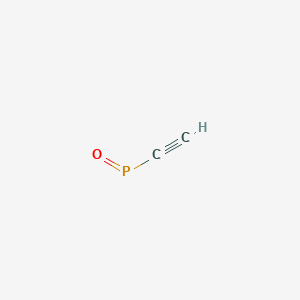
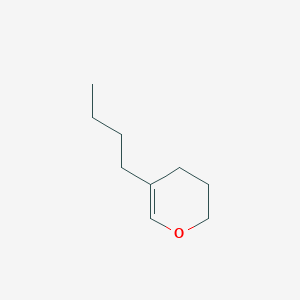
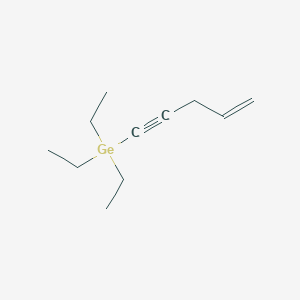
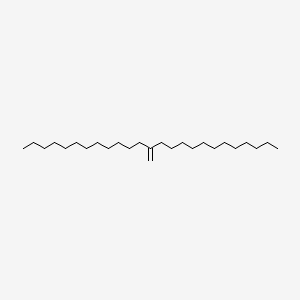
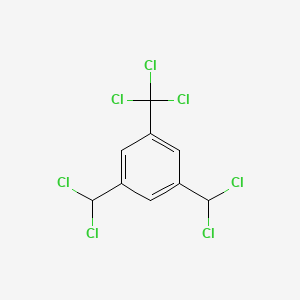
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)

